molecular formula C9H12O2S B13627059 3-(5-Methylthiophen-2-yl)butanoic acid

3-(5-Methylthiophen-2-yl)butanoic acid

Cat. No.: B13627059
M. Wt: 184.26 g/mol
InChI Key: LMNSQGGOBMMHAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-2-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-2-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-Methylthiophen-2-yl)butanoic acid include other thiophene derivatives, such as:

Uniqueness

This compound is unique due to its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

3-(5-methylthiophen-2-yl)butanoic acid

InChI

InChI=1S/C9H12O2S/c1-6(5-9(10)11)8-4-3-7(2)12-8/h3-4,6H,5H2,1-2H3,(H,10,11)

InChI Key

LMNSQGGOBMMHAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)CC(=O)O

Origin of Product

United States

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